1,2-Distearoyl-sn-glycero-3-phosphoethanolamine

Liposomal Drug Delivery Pharmacokinetics Stealth Liposomes

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE, CAS 1069-79-0) is a saturated, zwitterionic phosphoethanolamine phospholipid. It features a phosphoethanolamine headgroup and two stearoyl (C18:0) acyl chains.

Molecular Formula C41H82NO8P
Molecular Weight 748.1 g/mol
CAS No. 1069-79-0
Cat. No. B053596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Distearoyl-sn-glycero-3-phosphoethanolamine
CAS1069-79-0
Synonyms1,2-dioctadecanoyl-sn-glycero-3-phosphoethanolamine
1,2-distearoylphosphatidylethanolamine
1,2-distearoylphosphatidylethanolamine, (+-)-isomer
1,2-distearoylphosphatidylethanolamine, (R)-isomer
1,2-distearoylphosphatidylethanolamine, (S)-isomer
DC18PE
distearoyl-L-phosphatidylethanolamine
DSPE
Molecular FormulaC41H82NO8P
Molecular Weight748.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C41H82NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-38,42H2,1-2H3,(H,45,46)/t39-/m1/s1
InChIKeyLVNGJLRDBYCPGB-LDLOPFEMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:100 mgSolvent:nonePurity:98+%Physical solid

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) CAS 1069-79-0: A Saturated Phosphoethanolamine Lipid for Liposomal Drug Delivery


1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE, CAS 1069-79-0) is a saturated, zwitterionic phosphoethanolamine phospholipid. It features a phosphoethanolamine headgroup and two stearoyl (C18:0) acyl chains. DSPE serves as a fundamental component in liposomal formulations for drug and gene delivery . The primary amine on its headgroup allows for conjugation with polymers like polyethylene glycol (PEG), creating functionalized lipids such as DSPE-PEG, which are critical for the development of 'stealth' liposomes with prolonged systemic circulation .

Why Substituting DSPE with Other Phosphoethanolamines or Phosphocholines Compromises Liposomal Formulation


Generic substitution of phospholipids in liposomal formulations is not possible due to the unique interplay between their headgroup chemistry and acyl chain length, which dictates critical performance parameters. For instance, replacing DSPE with its phosphocholine analog DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) results in a fundamentally different bilayer molecular packing [1]. Similarly, altering the acyl chain length, as with DPPE (C16:0), lowers the phase transition temperature, significantly impacting thermal stability and drug release kinetics . The specific architecture of DSPE is essential for achieving the desired balance of membrane stability, drug loading, and in vivo circulation time.

Quantitative Evidence for the Selection of DSPE (CAS 1069-79-0) Over its Closest Analogs


Enhanced Pharmacokinetic Profile of PEG-DSPE Liposomes Compared to Tween 80 Liposomes in Rats

Liposomes modified with PEG2000-DSPE demonstrate a significantly superior in vivo pharmacokinetic profile compared to liposomes formulated with Tween 80. In a rat study, the PEG2000-DSPE liposome formulation showed a 3-fold increase in elimination half-life (t1/2β) and a 3.8-fold increase in total systemic exposure (AUC) compared to the Tween 80-containing liposome [1].

Liposomal Drug Delivery Pharmacokinetics Stealth Liposomes

Comparison of PEG-DSPE vs. Hydrogenated Phosphatidylinositol (HPI) for Prolonged Circulation in Canines

In a comparative pharmacokinetic study in beagle dogs, liposomes formulated with PEG/DSPE demonstrated significantly slower clearance compared to those formulated with hydrogenated phosphatidylinositol (HPI), another PEG-lipid alternative. The distribution half-life was more than doubled for the PEG/DSPE-containing formulation [1].

Pharmacokinetics Liposomal Doxorubicin Stealth Liposomes

Impact of Lipid Anchor on PEGylated Liposome Stealth Properties and In Vivo Performance

A comparative study examined the effect of the lipid anchor (DSPE, cholesterol, or cholane) on the performance of PEGylated liposomes. While branched (mPEG114)₂-DSPE conferred the best in vitro stealth properties (31-fold lower cell association than naked liposomes), in vivo, the mPEG114-Chol formulation demonstrated a 2.1-fold higher systemic exposure (AUC) than the (mPEG114)₂-DSPE formulation, highlighting a critical in vitro-in vivo disconnect [1]. This provides context for the selection of PEG-lipid anchors.

Stealth Liposomes PEGylation Pharmacokinetics

Headgroup-Specific Enzymatic Degradation: DSPE Susceptibility to sPLA2 vs. Other Phospholipids

Secretory phospholipase A2 (sPLA2), an enzyme overexpressed in various cancers, selectively degrades phospholipids. A study using ESI-MS and fluorometric release assays found that DSPE and DSPG were the most susceptible to sPLA2-mediated degradation compared to other tested phospholipids, including DSPC [1]. This differential susceptibility can be exploited for targeted drug release.

Enzyme-Responsive Liposomes Drug Release Cancer Therapy

Optimal Application Scenarios for DSPE (CAS 1069-79-0) Based on Quantitative Evidence


Formulating Long-Circulating 'Stealth' Liposomes for Enhanced Drug Bioavailability

Based on the quantitative pharmacokinetic data, DSPE is the preferred anchor for PEGylation when the primary goal is to maximize systemic drug exposure and prolong circulation half-life [REFS-1, REFS-2]. For instance, using DSPE-PEG2000 can increase the elimination half-life of a liposomal drug by approximately 3-fold compared to non-PEGylated or Tween 80-modified alternatives, directly improving the drug's therapeutic index and enabling less frequent dosing.

Design of Enzyme-Responsive Liposomes for Targeted Cancer Therapy

The high susceptibility of DSPE to degradation by secretory phospholipase A2 (sPLA2) makes it a strategic component for cancer-targeted drug delivery systems [3]. In tumor microenvironments where sPLA2 is overexpressed, DSPE-containing liposomes can be engineered to selectively release their cytotoxic payload, thereby increasing local drug concentration at the tumor site and reducing systemic side effects compared to less responsive lipid formulations like those based on DSPC.

Benchmarking New PEG-Lipid Conjugates Against the Industry Standard

DSPE-PEG is the most commonly used and well-characterized stealth polymer for liposomal drug delivery [4]. Its extensive body of quantitative pharmacokinetic and stability data (e.g., distribution half-life of 29 hr in dogs, 3.8-fold AUC increase in rats) establishes it as the industry benchmark. Researchers developing novel stealth coatings or alternative lipid anchors can use these data as a quantitative baseline for comparative performance evaluation.

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